Scientific Field: Pharmaceutical Research
Application Summary: Compounds like “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” are often used as reference standards in pharmaceutical testing . They serve as a benchmark or point of comparison in experiments, ensuring that the methods being used are working correctly and that the results are accurate.
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines, which are characterized by their fused pyrrole and quinoxaline rings. The presence of a chloro group and a trifluoromethyl group enhances its chemical properties, making it an interesting subject for both synthetic and biological studies. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
Research indicates that derivatives of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline exhibit significant biological activities. Some studies have reported its potential as a selective activator of Sirtuin 6 (Sirt6), an enzyme involved in various cellular processes including aging and metabolism. This activation is associated with low cytotoxicity, making it a promising candidate for further pharmacological development .
The mechanism involves interactions with specific amino acids in the Sirt6 binding pocket, enhancing its activity through π-cation interactions. This specificity may lead to improved therapeutic profiles compared to other compounds targeting similar pathways.
The synthesis of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline typically involves multi-step synthetic routes that may include:
The unique structure of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline lends itself to various applications:
Interaction studies have focused on the binding affinity of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline with biological targets such as Sirt6. Molecular docking studies suggest that this compound forms stable complexes with target proteins, indicating strong interactions that could be leveraged for therapeutic purposes .
Several compounds share structural similarities with 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloroquinoxaline | Quinoxaline core with chlorine | Known for its antibacterial properties |
| 7-Trifluoromethylquinoxaline | Quinoxaline core with trifluoromethyl group | Exhibits enhanced lipophilicity |
| 4-Bromo-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline | Similar structure with bromine instead of chlorine | Potentially different reactivity due to bromine |
The combination of a chloro group and a trifluoromethyl group distinguishes 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline from its analogs by enhancing its biological activity while maintaining favorable synthetic accessibility.
The foundational route to pyrrolo[1,2-a]quinoxalines involves condensation between o-phenylenediamine derivatives and carbonyl-containing precursors. For 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline, 4-trifluoromethyl-o-phenylenediamine serves as a critical starting material. Reacting this diamine with α-keto esters or α-haloketones under acidic conditions initiates a cyclocondensation process, forming the quinoxaline core. For example, treatment with ethyl bromopyruvate in acetic acid yields the pyrrolo[1,2-a]quinoxaline scaffold, which is subsequently halogenated at the 4-position.
A key advancement involves the use of 2-propargyloxybenzaldehydes in InCl~3~-catalyzed reactions with aminophenylpyrroles, enabling the formation of fused oxazepino-pyrroloquinoxalines. While this method primarily targets polycyclic systems, modifying the aldehyde substituents allows for the incorporation of trifluoromethyl groups at specific positions.
Table 1: Representative Condensation Reactions for Pyrroloquinoxaline Synthesis
| Precursor | Catalyst | Product Yield | Reference |
|---|---|---|---|
| 4-Trifluoromethyl-o-phenylenediamine | Acetic acid | 68% | |
| 2-Propargyloxybenzaldehyde | InCl~3~ | 70% |
Introducing chlorine at the 4-position often occurs via post-cyclization halogenation. Electrophilic chlorination using reagents like sulfuryl chloride (SO~2~Cl~2~) or N-chlorosuccinimide (NCS) selectively targets the electron-rich pyrrole ring. For instance, treating 7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline with NCS in dichloromethane at 0°C yields the 4-chloro derivative in 82% efficiency. Alternatively, Ullmann-type coupling with copper catalysts enables direct C–Cl bond formation during cyclization, though this requires stringent anhydrous conditions.
Electrochemical methods offer a reagent-free alternative for constructing nitrogen-containing heterocycles. Anodic oxidation of o-phenylenediamine derivatives in acetonitrile generates reactive diimine intermediates, which undergo cyclization with maleimide derivatives to form pyrroloquinoxalines. A divided cell setup with a platinum anode and carbon cathode achieves 65% yield for the unsubstituted parent compound, though trifluoromethyl-substituted analogues require higher overpotentials.
Mediated systems using cerium(IV) or iodide redox shuttles improve selectivity for chlorinated products. For example, electrolysis in the presence of tetrabutylammonium iodide (TBAI) facilitates the generation of iodine radicals, which abstract hydrogen from the pyrrole ring, enabling subsequent chlorine incorporation via radical recombination. This method reduces side reactions compared to direct oxidation, achieving 74% yield for 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline.
Solvent-free protocols minimize waste and energy consumption. Mechanochemical grinding of o-phenylenediamine with trifluoromethylated keto esters in a ball mill produces the quinoxaline core in 89% yield within 2 hours. This approach eliminates solvent purification steps and enhances reaction kinetics through continuous mechanical activation.
Lewis acid catalysts like InCl~3~ and Bi(OTf)~3~ improve regioselectivity in multicomponent reactions. InCl~3~ (2 mol%) catalyzes the cycloaddition of aminophenylpyrroles and propargyloxybenzaldehydes in p-xylene, achieving 70% yield for oxazepino-fused derivatives. Similarly, bismuth triflate enables the decarboxylative coupling of α-hydroxy acids with amines under oxidant-free conditions, forming trifluoromethylated quinoxalines in 85% yield.
Table 2: Catalytic Systems for Green Synthesis
| Catalyst | Substrate | Yield | Conditions |
|---|---|---|---|
| InCl~3~ | Propargyloxybenzaldehyde | 70% | p-xylene, 140°C |
| Bi(OTf)~3~ | α-Hydroxy acids | 85% | Solvent-free |
The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising framework for targeting protein kinases, particularly casein kinase 2 (CK2), a constitutively active serine/threonine kinase involved in diverse cellular processes including cell proliferation, apoptosis, and tumor development [1] [2] [3]. Understanding the molecular mechanisms underlying protein kinase inhibition by 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline and related derivatives requires comprehensive analysis of binding thermodynamics and isoform-specific interactions.
Molecular dynamics simulations reveal distinct thermodynamic profiles for pyrrolo[1,2-a]quinoxaline derivatives binding to CK2. The most potent compound, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (compound 1c), demonstrates exceptional binding affinity with an IC50 of 49 nM [1] [2]. Computational analysis of binding energetics shows that compound 1c exhibits a significantly more favorable electrostatic energy contribution (7.1 kcal/mol more favorable) compared to its structural analog 1f, while compound 1f shows a 2.7 kcal/mol more favorable van der Waals contribution [4].
The binding mode analysis reveals that compound 1c adopts an opposite orientation within the ATP binding pocket compared to compound 1f, with the heterocyclic system positioned such that the 1c A-ring occupies the position of the 1f C-ring [4]. This alternative binding configuration allows the carboxyl group of 1c to maintain critical interactions with Lys68 while forming an intramolecular hydrogen bond between the carboxyl group and the nitrogen atom of the B-ring, which remains stable throughout 40-nanosecond molecular dynamics simulations [4].
Thermodynamic parameters for CK2 inhibition demonstrate that binding is primarily enthalpically driven, as exemplified by ruthenium-based polyoxometalate studies showing ΔH = -32.99 ± 1.42 kJ/mol, -TΔS = 0.50 ± 2.43 kJ/mol, and ΔG = -32.48 ± 0.46 kJ/mol [5]. This thermodynamic signature indicates the dominance of electrostatic interactions and hydrogen bonds in the binding process, with negligible entropic contributions suggesting minimal protein conformational changes upon inhibitor binding [5].
CK2 exists as a heterotetrameric holoenzyme composed of two catalytic subunits (CK2α and/or CK2α') bound to a dimer of noncatalytic subunits (CK2β) [6]. The two catalytic isoforms exhibit distinct binding characteristics and therapeutic relevance. CK2α' demonstrates approximately 12-fold lower affinity for CK2β compared to CK2α, with this reduced affinity being less driven by enthalpy [7]. This differential affinity arises from structural differences in the β4/β5 loop, which adopts an open conformation in CK2α' while requiring CK2β assembly for opening in CK2α [7].
The selectivity for CK2 isoforms can be rationalized through specific hydrogen bonding interactions. Recent studies have identified compounds with enhanced selectivity for CK2α' through key hydrogen bonding interactions between pyrazine moieties and Tyr116, which is present in CK2α' but absent in CK2α [8]. This isoform-specific recognition is critical for therapeutic applications, as both CK2α and CK2α' contribute differentially to cell proliferation, survival, and tumorigenicity [9].
The ATP binding sites between CK2α' and CK2α are highly homologous, yet subtle differences in amino acid composition allow for selective targeting [8]. The interdomain hinge region of CK2α' adopts a fully functional conformation even without CK2β binding, while unbound CK2α often exhibits a nonproductive hinge conformation that requires CK2β binding for activation [7]. These structural distinctions provide opportunities for designing isoform-selective inhibitors with improved therapeutic windows.
The trifluoromethyl-substituted pyrrolo[1,2-a]quinoxaline scaffold, exemplified by CGS-12066A (7-trifluoromethyl-4-(4-methyl-1-piperazinyl)pyrrolo[1,2-a]quinoxaline), serves as a potent and selective agonist for the 5-hydroxytryptamine 1B (5-HT1B) receptor [10] [11]. This compound demonstrates remarkable selectivity, being 10-fold selective over 5-HT1A receptors and 1000-fold selective over 5-HT2C receptors, making it an invaluable tool for studying serotonergic neurotransmission [10].
5-HT1B receptors are widely distributed throughout the central nervous system, with highest concentrations in the frontal cortex, basal ganglia, striatum, and hippocampus [12]. The pharmacodynamic profile of pyrrolo[1,2-a]quinoxaline-based 5-HT1B agonists reveals complex tissue-specific effects. In the frontal cortex, these receptors function as terminal autoreceptors, inhibiting dopamine release [12]. In striatal regions, 5-HT1B receptor activation produces concentration-dependent inhibition of potassium-evoked dopamine overflow, with CGS-12066A analog CP-93,129 demonstrating an IC50 of 1.8 μM and maximum inhibition of 35.5% of control levels [13].
The pharmacodynamic effects of 5-HT1B receptor activation extend beyond simple neurotransmitter release modulation. Behavioral studies demonstrate that 5-HT1B receptor agonists effectively inhibit light-induced phase shifts of circadian rhythms, indicating their role in regulating biological clock mechanisms [14]. This effect is mediated through presynaptic localization of 5-HT1B receptors on retinal terminals in the suprachiasmatic nucleus, where receptor activation inhibits retinohypothalamic input [14].
The dose-response relationships for 5-HT1B receptor agonists reveal steep concentration-effect curves, indicating cooperative binding mechanisms. CP-93,129 produces concentration-dependent effects spanning three orders of magnitude (0.01-100 μM), with the steepest portion of the curve occurring between 0.1-10 μM [13]. This pharmacodynamic profile suggests multiple binding sites or allosteric modulation of receptor function.
5-HT1B receptors couple preferentially to inhibitory G proteins of the Gi/o family, leading to inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels [15]. The molecular specificity of this coupling involves critical amino acid residues 299-318 of Gαi1, particularly within the α4 helix and α4-β6 loop region [16]. Chimeric protein studies demonstrate that these specific residues are essential for 5-HT1B receptor recognition and high-affinity agonist binding state stabilization [16].
The G protein coupling efficiency differs significantly between 5-HT1B and 5-HT1A receptor subtypes. 5-HT1B receptors demonstrate superior coupling to both adenylyl cyclase inhibition and extracellular signal-regulated kinase 2 (ERK2) activation compared to 5-HT1A receptors [15]. At comparable receptor densities (230 fmol/mg for 5-HT1B vs 300 fmol/mg for 5-HT1A), 5-HT1B receptors produce 13-fold maximum ERK2 activation while 5-HT1A receptors achieve only 2.8-fold activation [15].
Structural analysis of 5-HT1B receptor-G protein complexes reveals a relatively small interface between the receptor and Gi/o proteins compared to Gs protein complexes [17]. This reduced interface area correlates with faster dissociation kinetics for Gi/o proteins, potentially allowing for more rapid signal termination and enhanced temporal precision in neurotransmission [17]. The cryo-electron microscopy structure of the 5-HT1B receptor coupled to Go demonstrates that receptor-G protein contacts are limited primarily to the α5 helix of the G protein, with no direct contacts between the receptor and Gβ subunits [17].
The modulation of neurotransmission by pyrrolo[1,2-a]quinoxaline derivatives involves complex interactions between presynaptic autoreceptor feedback mechanisms and heteroreceptor-mediated neuromodulation. These pathways integrate multiple neurotransmitter systems to fine-tune synaptic transmission and maintain homeostatic balance in neural circuits.
Presynaptic 5-HT1B autoreceptors serve as critical negative feedback regulators of serotonin release, implementing a "self-braking" mechanism that prevents excessive neurotransmitter accumulation [18]. Activation of these autoreceptors leads to cell hyperpolarization and reduced serotonin release from all axon terminals of the affected neuron [18]. The molecular mechanisms underlying this feedback involve Gi/o protein coupling leading to adenylyl cyclase inhibition and reduced cAMP-dependent protein kinase activity.
The kinetics of autoreceptor feedback demonstrate rapid onset and offset characteristics essential for moment-to-moment regulation of synaptic transmission. Microdialysis studies using 5-HT1B knockout mice reveal that these autoreceptors are functionally present in the striatum and effectively regulate extracellular serotonin levels [19]. Local administration of the selective 5-HT1B receptor agonist CP-93,129 produces concentration-dependent reductions in serotonin levels in wild-type mice but has no effect in 5-HT1B knockout animals, confirming the specificity of autoreceptor-mediated regulation [19].
The temporal dynamics of autoreceptor feedback involve both immediate electrophysiological effects and longer-term adaptations. Chronic exposure to selective serotonin reuptake inhibitors initially increases serotonin activity at 5-HT1A autoreceptors, leading to cell inhibition and reduced serotonin binding to postsynaptic receptors [18]. Over time, downregulation of presynaptic 5-HT1A receptors occurs, leading to increased serotonin release through self-disinhibition and enhanced binding to postsynaptic receptors [18].
Heteroreceptor complexes represent a sophisticated mechanism for integrating signals from multiple neurotransmitter systems. 5-HT1B heteroreceptors located on non-serotonergic terminals enable serotonin to modulate the release of other neurotransmitters, including dopamine, glutamate, and gamma-aminobutyric acid [20] [21]. These heteroreceptor interactions create opportunities for cross-system communication and coordinated regulation of neural network activity.
The molecular basis of heteroreceptor function involves direct protein-protein interactions between different receptor types, forming heteroreceptor complexes with novel pharmacological and functional properties [20]. These complexes integrate multiple signaling pathways through allosteric receptor-receptor interactions, enabling more sophisticated signal processing than would be possible through independent receptor activation [20]. Examples include 5-HT1A-fibroblast growth factor receptor 1 complexes, 5-HT1A-5-HT2A heteroreceptor complexes, and 5-HT2C-growth hormone secretagogue receptor 1A complexes [21].
In the striatum, 5-HT1B heteroreceptors regulate dopamine release through complex interactions with the dopaminergic system. Studies demonstrate that dopamine depletion and repeated L-DOPA treatment selectively increase 5-HT1B receptor expression, with the most pronounced effects in the sensorimotor striatum [22]. The correlation between 5-HT1B expression levels and L-DOPA-induced dyskinesias in the associative striatum suggests that these heteroreceptors play important roles in movement disorders and therapeutic responses [22].